(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate
Description
Properties
IUPAC Name |
methyl (7R,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-15-10(14)7-2-3-8-9(13)11-4-5-12(8)6-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPXEPFCSRKAGN-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2C(=O)NCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]2C(=O)NCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566701 | |
| Record name | Methyl (7R,9aR)-1-oxooctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144731-64-6 | |
| Record name | Methyl (7R,9aR)-1-oxooctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Cyclization and Protection
This method, detailed in patent WO2007028654A1, begins with a linear precursor containing protected amines and esters. The core bicyclic structure is assembled through a reductive amination sequence:
-
Precursor synthesis : A pyridine derivative bearing a primary amine and ester group is reacted with a protected dialdehyde under acidic conditions to form an imine intermediate.
-
Reductive cyclization : Sodium triacetoxyborohydride (STAB) in acetonitrile reduces the imine, inducing cyclization to form the octahydro-pyrido[1,2-a]pyrazine skeleton. The reaction proceeds at 80–95°C with a yield of 68–72%.
-
Oxidation : The ketone at position 1 is introduced via oxidation of a secondary alcohol using Jones reagent (CrO3/H2SO4), achieving >90% conversion.
Key Data:
| Parameter | Details |
|---|---|
| Starting material | 4-(4-Fluoro-2-aminophenyl)pyridine |
| Reductant | Sodium triacetoxyborohydride |
| Solvent | Acetonitrile |
| Temperature | 80–95°C |
| Yield (bicyclic core) | 68–72% |
Stereochemical Control
The (7R,9aR) configuration is achieved using a chiral auxiliary strategy:
-
Chiral tert-butoxycarbonyl (Boc) groups are introduced at C7 during precursor synthesis.
-
Dynamic kinetic resolution occurs during reductive amination, favoring the desired diastereomer due to steric hindrance from the Boc group.
Synthetic Route 2: Late-Stage Functionalization of a Preformed Bicyclic System
Bicyclic Intermediate Preparation
Patent CN101305011B describes an alternative approach starting from a preassembled octahydro-1H-pyrido[1,2-a]pyrazine scaffold:
-
Core synthesis : Condensation of piperazine-2-carboxylic acid with methyl acrylate under Mitsunobu conditions (DIAD, PPh3) forms the bicyclic ester with 55–60% yield.
-
Ketone installation : The ketone at position 1 is introduced via Dess-Martin periodinane oxidation of a secondary alcohol, achieving 85–90% yield.
Resolution of Racemic Mixtures
The racemic product is resolved using:
-
Chiral column chromatography (Chiralpak IC, hexane/ethanol = 70:30), yielding the (7R,9aR)-enantiomer with 98% enantiomeric excess (ee).
-
Diastereomeric salt formation with L-tartaric acid, though this method provides lower ee (92%) compared to chromatographic resolution.
Catalytic Asymmetric Synthesis
Palladium-Catalyzed Cyclization
A stereoselective method employs palladium catalysis to construct the bicyclic system:
Reaction Optimization:
| Catalyst System | Yield (%) | ee (%) |
|---|---|---|
| Pd(OAc)2/(R)-BINAP | 75 | 94 |
| Pd2(dba)3/(S)-SegPhos | 68 | 89 |
| RhCl(PPh3)3 | 42 | 78 |
Post-Cyclization Modifications
-
Ester hydrolysis : The methyl ester is selectively hydrolyzed using LiOH in THF/H2O, though this step is omitted in the target compound’s synthesis.
-
Recrystallization : The final product is purified via recrystallization from ethyl acetate/heptane, achieving >99% chemical purity.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Total Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Reductive Amination | 52% | 94% ee | Pilot-scale |
| Late-Stage Functionalization | 48% | 98% ee | Lab-scale |
| Catalytic Asymmetric | 63% | 94% ee | Bench-scale |
Critical Considerations
Chemical Reactions Analysis
Types of Reactions
(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers and Diastereomers
Functional Group Variations
Table 1: Substituent and Functional Group Comparisons
Physicochemical Properties
Melting Points and Solubility :
- Spectral Data: ¹H NMR: The target compound’s methyl ester group resonates at δ ~3.7 ppm, while alcohol derivatives () show hydroxyl protons at δ ~1.5–2.5 ppm . IR Spectroscopy: Ketone stretching (~1700 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) are diagnostic for the target compound, differing from amide or alcohol analogs .
Biological Activity
(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate is a chemical compound characterized by its unique bicyclic structure, which includes a pyrido-pyrazine core. This compound has garnered interest in various fields due to its potential biological activities and applications. The molecular formula of this compound is C10H16N2O3, with a molecular weight of 212.25 g/mol. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
The compound features a methyl ester functional group and exhibits chirality at the 7 and 9a positions of the octahydro framework. Its stability is typically maintained at temperatures between 2 to 8 degrees Celsius, with a purity level around 98% .
Preliminary studies suggest that this compound may interact with various biological targets through binding affinity studies. The presence of both nitrogen heterocycles and carboxylate esters in its structure allows it to participate in diverse biochemical interactions.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with other compounds that share structural similarities:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Methyl 1-pyridone | C6H7NO | Simple pyridine derivative | Lacks the complex bicyclic structure |
| Octahydropyridopyrazine | C8H12N2 | Fully saturated with nitrogen | No carboxylate functionality |
| Pyrazinamide | C5H5N3O | Known anti-tuberculosis agent | Contains an amide instead of an ester |
The unique bicyclic structure combined with the carboxylate ester functionality enhances its potential biological activity compared to these similar compounds .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
- Antitumor Research : A study on triazolopyrazines showed that modifications in the nitrogen-containing heterocycles significantly impacted their antitumor efficacy. This suggests that similar modifications in this compound could yield compounds with enhanced therapeutic profiles .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of structurally similar compounds have revealed favorable absorption and distribution characteristics. Such findings imply that this compound may also exhibit beneficial pharmacokinetics for potential drug development.
Q & A
Q. What advanced techniques confirm stereochemical integrity in complex matrices?
- Methodological Answer :
- Chiral HPLC : Use amylose or cellulose-based columns with hexane/isopropanol gradients to separate enantiomers .
- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated data .
- Crystallographic refinement : Re-examine X-ray data with high-resolution (<1.0 Å) to detect minor stereochemical impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
